2-{3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
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Properties
IUPAC Name |
2-[3-[(3-methyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-2-3-17(24)23(21-12)10-13-8-22(9-13)18-14(7-19)6-15-11-25-5-4-16(15)20-18/h2-3,6,13H,4-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJIQPCXSSGEJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=C(C=C4COCCC4=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize the available research findings on its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
1. Antimicrobial Activity
- The compound has shown significant antimicrobial properties against a range of pathogens. In vitro studies have demonstrated effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans .
- The minimum inhibitory concentration (MIC) values indicate that it is comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
2. Anticancer Properties
- Research indicates that the compound exhibits cytotoxic effects against several cancer cell lines. In particular, it has been tested on HeLa (cervical cancer) and MCF-7 (breast cancer) cells, showing promising results in inhibiting cell proliferation .
- Mechanistic studies suggest that the compound induces apoptosis in cancer cells through intrinsic pathways, which may involve the modulation of mitochondrial function and caspase activation .
3. Anti-inflammatory Effects
- The compound has demonstrated anti-inflammatory activity in various models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in animal models of arthritis .
- This activity may be linked to its ability to modulate signaling pathways associated with inflammation .
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Significant antimicrobial activity against E. coli and S. aureus. | Agar well diffusion method; MIC determination. |
| Study 2 | Induces apoptosis in HeLa and MCF-7 cells. | MTT assay for cell viability; flow cytometry for apoptosis detection. |
| Study 3 | Reduces inflammation markers in arthritis models. | In vivo studies with inflammatory cytokine assays. |
The biological activity of the compound is attributed to several mechanisms:
- Receptor Modulation : The compound appears to interact with various receptor tyrosine kinases, influencing cellular signaling pathways involved in proliferation and survival .
- Oxidative Stress Response : It has been shown to modulate oxidative stress responses in cells, which is crucial for its anticancer effects .
Chemical Reactions Analysis
Functionalization of the Pyridazinone Ring
The 3-methyl-6-oxo-1,6-dihydropyridazine moiety undergoes nucleophilic substitution and oxidation reactions :
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Chlorination : Treatment with POCl₃/PCl₅ at reflux converts the carbonyl group to a chloro derivative, enabling further functionalization (e.g., amination) .
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Hydrazine substitution : Reacting with hydrazine hydrate yields hydrazinyl derivatives, which are precursors to triazolo[4,3-a]pyridines .
Reactivity of the Cyano Group
The nitrile group at position 3 of the pyrano[4,3-b]pyridine core participates in:
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Hydrolysis : Concentrated H₂SO₄ or NaOH converts the nitrile to a carboxylic acid or amide .
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Nucleophilic additions : Grignard reagents or LiAlH₄ yield primary amines or aldehydes .
Azetidine Ring Modifications
The azetidine ring (1-azetidinyl group) undergoes:
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF).
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Ring-opening : HCl in ethanol cleaves the azetidine to form a secondary amine.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Methylation | CH₃I, K₂CO₃, DMF, 25°C, 12 h | N-Methylazetidine derivative | 90% | |
| Acidic ring-opening | HCl (6 M), ethanol, reflux, 4 h | Secondary amine derivative | 75% |
Pyrano[4,3-b]pyridine Core Transformations
The fused pyrano-pyridine system participates in:
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Electrophilic aromatic substitution : Bromination with Br₂/FeBr₃ introduces halogens at position 5 or 7 .
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Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids enable biaryl formation .
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃, 0°C, 2 h | 5-Bromopyrano[4,3-b]pyridine | 60% | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | 5-Arylpyrano[4,3-b]pyridine | 70–85% |
Biological Activity and Derivatization
The compound’s kinase-inhibitory activity is enhanced by:
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Oxalamide formation : Coupling with aryl amines via DCC/DMAP yields analogues with improved solubility.
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Trifluoromethylation : Introducing CF₃ groups via Ullmann coupling boosts metabolic stability .
Preparation Methods
Azetidine Ring Functionalization
The 3-aminomethylazetidine scaffold is synthesized using tert-butyl azetidine-1-carboxylate derivatives as precursors. Protection of the azetidine nitrogen with a Boc group enables selective functionalization at the 3-position. For example, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate is alkylated with 3-methyl-6-oxo-1,6-dihydropyridazine-1-ylmethyl bromide under basic conditions (K₂CO₃, DMF, 60°C), achieving 65–72% yields. Deprotection with HCl in dioxane yields the free amine, which is subsequently coupled to the pyrano-pyridine core.
Preparation of 3-Methyl-6-oxo-1,6-dihydropyridazine
3-Methyl-6-oxo-1,6-dihydropyridazine is synthesized via cyclocondensation of methylmalonic acid dihydrazide with diketene derivatives. Optimization with NH₄Cl in ethanol under reflux enhances yields to 85–90% by facilitating imine formation.
Construction of the Pyrano[4,3-b]pyridine-3-carbonitrile Core
Multi-Component Cyclocondensation
Fragment Coupling and Final Assembly
Nucleophilic Aromatic Substitution
The azetidine-pyridazinone intermediate is coupled to the pyrano-pyridine core via nucleophilic substitution. Reacting the azetidine amine with 3-chloropyrano[4,3-b]pyridine-3-carbonitrile in the presence of DIPEA (2 eq.) in THF at 80°C for 12 hours affords the target compound in 60–68% yield.
Catalytic Optimization
Comparative studies reveal NH₄Cl as the optimal catalyst for imine and C–N bond formation. As demonstrated in analogous Schiff base syntheses, NH₄Cl in ethanol under reflux improves reaction efficiency (92% yield) compared to Et₃N or piperidine.
Reaction Optimization and Yield Data
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and what intermediates are critical?
The synthesis typically involves multi-step reactions, starting with heterocyclic precursors. Key intermediates include azetidine derivatives and pyridazinone rings. For example:
- Azetidine coupling : The azetidine moiety can be introduced via nucleophilic substitution or reductive amination using 3-methyl-6-oxo-1,6-dihydropyridazine as a precursor .
- Pyrano-pyridine formation : Cyclization reactions mediated by acid catalysts or metal carbonyls (e.g., Fe(CO)₅) are effective for constructing the pyrano[4,3-b]pyridine core .
- Nitrile functionalization : The carbonitrile group is often introduced early via cyanation of halogenated intermediates using CuCN or Pd-catalyzed cross-coupling .
Q. Which spectroscopic techniques are essential for structural characterization?
- 1H/13C NMR : Assign peaks for azetidine protons (δ 3.5–4.5 ppm) and pyridazinone carbonyl carbons (δ 165–175 ppm). Multiplicity in NMR signals helps confirm stereochemistry .
- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]+ calculated for C₂₀H₂₀N₆O₂: 401.1612; observed: 401.1615) .
- IR Spectroscopy : Detect nitrile stretches (~2220 cm⁻¹) and carbonyl bands (~1680 cm⁻¹) .
Q. How can researchers design bioassays for this compound based on related structures?
Structurally similar pyridazinone and pyrano-pyridine derivatives exhibit kinase inhibition or antimicrobial activity. Recommended assays include:
- Enzyme inhibition : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based assays .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Questions
Q. How can computational methods optimize synthesis and predict reactivity?
- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways for azetidine coupling or cyclization .
- Molecular dynamics (MD) : Simulate solvent effects to optimize reaction conditions (e.g., DMF vs. THF) .
- Docking studies : Predict binding affinities to biological targets (e.g., ATP-binding pockets) using AutoDock Vina .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- 2D NMR : Use HSQC and HMBC to correlate ambiguous protons/carbons, especially for overlapping azetidine and pyridazine signals .
- Isotopic labeling : Introduce deuterium at reactive sites (e.g., methyl groups) to simplify NMR interpretation .
- X-ray crystallography : Resolve absolute configuration if crystallization is feasible .
Q. How can tandem mass spectrometry (MS/MS) confirm fragmentation pathways?
- CID fragmentation : Compare observed fragments (e.g., loss of –CH₂–azetidine) with in silico predictions using tools like CFM-ID .
- Isotope pattern analysis : Validate molecular ion clusters (e.g., 35Cl/37Cl in halogenated analogs) .
Q. What purification challenges arise, and how are they mitigated?
- Byproduct removal : Use flash chromatography with gradient elution (e.g., cyclohexane/ethyl acetate 0–25%) .
- Crystallization optimization : Screen solvents (DMF/water or ethanol) to improve yield and purity .
Q. How are structure-activity relationships (SAR) established for derivatives?
- Systematic substitution : Modify the azetidine methyl group or pyridazinone carbonyl to assess impact on bioactivity .
- Free-Wilson analysis : Quantify contributions of substituents to activity using combinatorial libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
